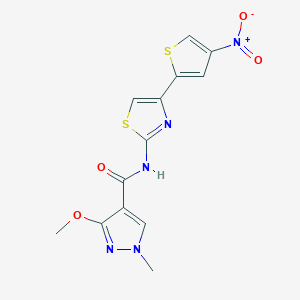

3-methoxy-1-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O4S2/c1-17-4-8(12(16-17)22-2)11(19)15-13-14-9(6-24-13)10-3-7(5-23-10)18(20)21/h3-6H,1-2H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISQAIUMNMTBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the pyrazole ring, introduction of the thiazole moiety, and subsequent modifications to achieve the final structure.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its mechanism of action against specific targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth. In particular, compounds with similar scaffolds demonstrated IC₅₀ values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, some pyrazole derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Docking studies suggest that these compounds can effectively bind to the active site of EGFR, leading to reduced phosphorylation and subsequent signaling cascades that promote cell survival and proliferation .

Case Studies

Several case studies have documented the biological evaluations of similar compounds:

- Case Study 1 : A study on a series of thiazole-containing pyrazoles revealed significant anticancer properties against MCF-7 cells, with some compounds showing IC₅₀ values comparable to established chemotherapeutics like erlotinib.

- Case Study 2 : Another investigation focused on the structural modifications of pyrazoles, demonstrating that electron-withdrawing groups significantly enhance antiproliferative activity through improved binding affinity to target proteins.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₂N₆O₃S₂ | 396.4 | 4-Nitrothiophene, thiazole | ~2.8 |

| N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-... | C₁₄H₁₀Cl₂N₄O₂S₂ | 407.3 | 2,5-Dichlorothiophene | ~3.2 |

| 1-Methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-... | C₂₀H₁₆N₄O₂S | 376.4 | Phenoxyphenyl | ~3.5 |

*Estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.